molecular formula C10H10O2 B13951655 6,7-Dimethylbenzofuran-2(3H)-one

6,7-Dimethylbenzofuran-2(3H)-one

Cat. No.: B13951655
M. Wt: 162.18 g/mol
InChI Key: XRUBOOKWKBWWQX-UHFFFAOYSA-N
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Description

6,7-Dimethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylbenzofuran-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated benzofurans, aminated benzofurans.

Scientific Research Applications

6,7-Dimethylbenzofuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, fragrances, and dyes.

Mechanism of Action

The mechanism of action of 6,7-Dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6,7-dimethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-6-3-4-8-5-9(11)12-10(8)7(6)2/h3-4H,5H2,1-2H3

InChI Key

XRUBOOKWKBWWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CC(=O)O2)C=C1)C

Origin of Product

United States

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